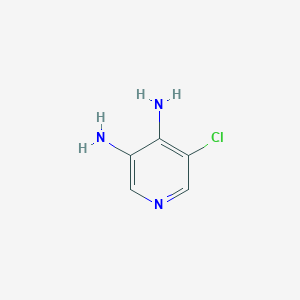

5-Chloropyridine-3,4-diamine

描述

Overview of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic organic compound with the chemical formula C5H5N, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its structure, which is analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts unique properties that make it a versatile component in numerous chemical reactions. numberanalytics.comnewworldencyclopedia.org The nitrogen atom in the pyridine ring is sp2 hybridized and has a lone pair of electrons that is not delocalized into the aromatic π-system, rendering the molecule basic. numberanalytics.comnewworldencyclopedia.org

Pyridine derivatives are integral to a wide array of applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comacsgcipr.org Their ability to participate in both electrophilic and nucleophilic substitution reactions, although with different reactivities compared to benzene, allows for extensive functionalization of the pyridine ring. numberanalytics.com The electron-withdrawing nature of the nitrogen atom makes the pyridine ring less reactive towards electrophiles but more susceptible to nucleophilic attack. numberanalytics.com This reactivity profile is fundamental to the synthesis of a vast number of substituted pyridines.

The significance of pyridine derivatives is underscored by their presence in many natural products and synthetic drugs. nih.govthieme.de They form the core structure of various pharmaceuticals, including antihistamines, anti-inflammatory agents, and antibacterial agents. numberanalytics.com The versatility of the pyridine scaffold allows medicinal chemists to fine-tune the biological activity of molecules by introducing different substituents onto the ring.

Significance of Diaminopyridines as Synthetic Intermediates and Precursors

Diaminopyridines are a class of pyridine derivatives characterized by the presence of two amino groups attached to the pyridine ring. These compounds are of considerable interest in synthetic organic chemistry due to their role as versatile intermediates and precursors. acs.orgscielo.br The amino groups can act as nucleophiles, bases, or directing groups in various chemical transformations, and they can also be converted into other functional groups.

The presence of two amino groups enhances the molecule's ability to form hydrogen bonds, a property that is crucial in supramolecular chemistry and in the interaction of molecules with biological targets. researchgate.netsmolecule.com This makes diaminopyridines valuable building blocks in the design and synthesis of molecules with specific binding properties. researchgate.net

In medicinal chemistry, diaminopyridines are precursors to a range of biologically active compounds. nih.gov For instance, they are used in the synthesis of inhibitors for various enzymes and as scaffolds for developing new therapeutic agents. The strategic placement of the amino groups on the pyridine ring allows for the creation of diverse molecular architectures with a wide spectrum of pharmacological activities. nih.gov Furthermore, diaminopyridines can be used to synthesize fused heterocyclic systems, such as imidazopyridines and triazolopyridines, which are known to possess a variety of biological properties including antibacterial, antiviral, and anticancer activities. imist.ma

Contextualizing 5-Chloropyridine-3,4-diamine within Pyridine Chemical Space

This compound is a specific diaminopyridine derivative that features a chlorine atom at the 5-position and two amino groups at the 3- and 4-positions of the pyridine ring. molport.com Its molecular formula is C5H6ClN3 and it has a molecular weight of 143.57 g/mol . molport.combiocompare.comcalpaclab.com The presence of the electron-withdrawing chlorine atom and the electron-donating amino groups on the same pyridine ring creates a unique electronic profile that influences its reactivity and potential applications.

The arrangement of the functional groups in this compound makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds. The adjacent amino groups can readily undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused imidazole (B134444) rings, leading to the formation of imidazopyridine derivatives.

The chlorine atom provides an additional site for chemical modification. It can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring. This versatility makes this compound a key building block in the construction of complex molecules with potential applications in medicinal chemistry and materials science.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 929074-42-0 |

| Molecular Formula | C5H6ClN3 |

| Molecular Weight | 143.57 g/mol |

| Synonyms | 3,4-Diamino-5-chloropyridine |

Data sourced from multiple references. molport.comchemicalbook.com

Historical Development and Early Research Contributions to Pyridine Diamine Chemistry

The history of pyridine chemistry dates back to the mid-19th century when Thomas Anderson, a Scottish chemist, first isolated pyridine from coal tar in 1849. numberanalytics.comacs.org Initially regarded as a chemical curiosity, the significance of pyridine grew as its properties and reactions were explored. numberanalytics.com The structural elucidation of pyridine was a subject of debate, with Wilhelm Körner and James Dewar independently proposing its correct structure in the late 19th century. acs.org

The synthesis of pyridine and its derivatives has been a continuous area of research. Early methods, such as the Hantzsch pyridine synthesis developed in 1881, were often cumbersome and low-yielding. acs.orgslideshare.net A significant advancement came in 1924 when the Russian chemist Aleksei Chichibabin developed an improved method for pyridine synthesis from formaldehyde, acetaldehyde, and ammonia (B1221849). acs.orgwikipedia.org The Chichibabin reaction, which involves the amination of pyridines, was a groundbreaking discovery that provided a direct route to aminopyridines. thieme.de

The development of synthetic methods for diaminopyridines followed the broader advancements in pyridine chemistry. Early preparations often involved multi-step sequences with harsh reaction conditions and low yields. acs.org For example, the synthesis of 2,3-diaminopyridine (B105623) could be achieved by the reduction of 2-amino-3-nitropyridine, but the preparation of the starting nitro compound was challenging. orgsyn.org Another route involved the amination of 3-amino-2-chloropyridine (B31603) under high temperature and pressure. orgsyn.org

The discovery of palladium-catalyzed amination reactions in more recent times has provided a more efficient and versatile approach for the synthesis of aminopyridines and diaminopyridines, allowing for greater functional group tolerance and milder reaction conditions. acs.org These modern synthetic methodologies have greatly facilitated the exploration of the chemical and biological properties of diaminopyridines, including this compound.

Structure

3D Structure

属性

IUPAC Name |

5-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKXLZNVFZMVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590283 | |

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929074-42-0 | |

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloropyridine 3,4 Diamine and Analogues

Precursor Synthesis and Derivatization Strategies

The synthesis of 5-Chloropyridine-3,4-diamine predominantly relies on the preparation and subsequent modification of key precursors. This involves the synthesis of halogenated aminopyridines followed by nitration and reduction steps to introduce the required amino groups at specific positions.

Synthesis of Halogenated Aminopyridines Precursors

The initial phase in the synthesis of the target diamine involves the creation of a chlorinated aminopyridine scaffold. Various techniques, including electrochemical methods and direct chlorination, are employed to produce these essential building blocks.

Electrochemical hydrogenation presents an effective method for the synthesis of 2-amino-5-chloropyridine (B124133) from 5-chloro-2-nitropyridine (B1630408). This process involves the six-electron reduction of the nitro group to an amine. In a typical procedure, 5-chloro-2-nitropyridine is dissolved in an ethanol (B145695) and sulfuric acid solution. The electrochemical reduction is carried out in an undivided cell using a nickel cathode and a copper anode at a constant current density. This method has been shown to produce 2-amino-5-chloropyridine in high yields, reaching up to 84%. chemicalbook.com

Table 1: Electrochemical Synthesis of 2-amino-5-chloropyridine chemicalbook.com

| Starting Material | Reagents & Conditions | Product | Yield |

|---|

Direct chlorination of 2-aminopyridine (B139424) is a common route to produce 2-amino-5-chloropyridine. However, controlling the selectivity to favor monochlorination at the 5-position is crucial to prevent the formation of the 2-amino-3,5-dichloropyridine (B145740) byproduct. google.com Carrying out the reaction in a strongly acidic medium, such as concentrated sulfuric acid, has been found to achieve this selective monochlorination. google.com This approach minimizes over-chlorination, leading to higher yields of the desired 2-amino-5-chloropyridine. google.com For instance, chlorination of 2-aminopyridine at 0°C can yield 70% of 2-amino-5-chloropyridine and 12% of the dichlorinated product. mdpi.com Alternative methods have also been developed, such as using hydrochloric acid and hydrogen peroxide as the chlorinating agents, which can achieve a yield of up to 70% for 3-amino-2-chloropyridine (B31603) from 3-aminopyridine. google.com

The introduction of a second nitrogen functionality is achieved through the nitration of the halogenated aminopyridine precursor. Specifically, 2-amino-5-chloropyridine is nitrated to form 2-amino-3-nitro-5-chloropyridine. This reaction is typically performed using a mixture of nitric acid and sulfuric acid (mixed-acid nitration). mdpi.com The presence of the halogen at the 5-position effectively blocks nitration at that site, directing the nitro group to the 3-position. mdpi.com Studies have focused on optimizing the reaction conditions, such as the composition of the nitrating acid, to improve both the yield and purity of the product. mdpi.com This nitration step is a critical stage, as the resulting 2-amino-3-nitro-5-chloropyridine is the direct precursor to the target diamine. orgsyn.org

Reduction of Nitro-Pyridines to Diamines (e.g., using sodium dithionite (B78146) or catalytic hydrogenation)

The final step in the precursor-based synthesis of this compound involves the reduction of the nitro group in a compound such as 2-amino-3-nitro-5-chloropyridine. orgsyn.org This conversion of the nitro group to a primary amine yields the desired vicinal diamine structure.

Several reducing agents are effective for this transformation. Sodium dithionite (Na₂S₂O₄) is an inexpensive and potent reducing agent known to reduce aromatic nitro compounds to their corresponding anilines. google.com The mechanism involves electron transfer from the dithionite.

Catalytic hydrogenation is another widely used and efficient method. This technique employs a metal catalyst, such as ruthenium (Ru) or palladium on carbon (Pd/C), and hydrogen gas to achieve the reduction. chemicalbook.com Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. For example, the reduction of 3-nitropyridin-4-amine to pyridine-3,4-diamine using a 10% Pd/C catalyst can achieve a yield of 97%. chemicalbook.com The choice of catalyst and reaction conditions can be tailored to ensure the selective reduction of the nitro group without affecting other functional groups on the pyridine (B92270) ring.

Table 2: Common Reduction Methods for Nitro-Pyridines

| Nitro-Pyridine Precursor | Reducing Agent/Catalyst | Product |

|---|---|---|

| Aromatic Nitro Compounds | Sodium Dithionite (Na₂S₂O₄) | Aromatic Amines |

Direct Synthesis Approaches to this compound

While multi-step syntheses starting from functionalized pyridine precursors are the most extensively documented routes for preparing this compound and its analogues, the literature does not prominently feature direct, single-step methods for its synthesis. The construction of the substituted pyridine ring generally involves a sequential and controlled introduction of functional groups. For instance, the synthesis of various substituted pyridines can be achieved through methods like the Hantzsch approach or the coupling of β-enamine carbonyl compounds, but these are typically for the formation of the pyridine ring itself rather than the direct synthesis of a complexly substituted target like this compound. mdpi.com The synthesis of related diaminopyridines, such as 3,4-diaminopyridine (B372788), also proceeds through multi-step sequences involving nitration and reduction of precursors like 4-methoxypyridine. The challenges associated with controlling the regioselectivity of introducing three different substituents (chloro, and two amino groups) simultaneously make a direct synthesis approach chemically complex. Therefore, the strategic, stepwise functionalization via stable intermediates remains the prevailing and more reliable methodology.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical aspect of synthesizing pyridine diamines, aiming to maximize product yield and purity while minimizing reaction time and by-product formation. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

Research into the synthesis of various substituted pyridines has demonstrated the profound impact of these variables. For example, in the synthesis of pyrazolo[3,4-b]pyridines, a systematic optimization of conditions revealed that the combination of a specific catalyst, additive, solvent, and temperature was crucial for achieving the best results nih.gov. In one study, the optimal conditions were found to be a silver trifluoroacetate (B77799) (Ag(CF3CO2)) catalyst (10 mol%) with trifluoromethanesulfonic acid (TfOH) as an additive (30 mol%) in dimethylacetamide (DMAc) at 100°C for 2 hours nih.gov. Similarly, for the synthesis of imidazopyridines, conditions were optimized to use 40 mol% sodium periodate (B1199274) (NaIO4) and 3 equivalents of tert-Butyl hydroperoxide (TBHP) at 120°C in chlorobenzene (B131634) for 12 hours nih.gov.

The choice of solvent is also a determining factor. Studies have shown that a mixture of ethanol and water (EtOH/H2O) can be a superior green solvent system for certain pyridine syntheses, leading to higher yields compared to using either ethanol or water alone researchgate.net.

The following table illustrates examples of optimized reaction conditions for the synthesis of pyridine derivatives.

| Catalyst | Additive/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nano LDH (10 mol%) | - | H2O/EtOH (1:1) | Reflux | 2 | 84 | researchgate.net |

| Ag(CF3CO2) (10 mol%) | TfOH (30 mol%) | DMAc | 100 | 2 | - | nih.gov |

| NaIO4 (40 mol%) | TBHP (3 equiv.) | PhCl | 120 | 12 | High | nih.gov |

| CuI/DMPAO | K2CO3 | Water | 190 | 2.5 | - | nih.gov |

Catalytic Systems in Diamination Reactions

Catalytic systems are fundamental in the synthesis of pyridine diamines, particularly for C-N bond formation reactions. Nucleophilic aromatic substitution (SNAr) is a common method for introducing amine groups to the pyridine ring. However, the presence of electron-donating groups like amines can deactivate the ring, making these reactions challenging scientificupdate.com.

To overcome this, various catalytic systems have been developed. Ullman-type copper (Cu) catalysts are often employed for the amination of halo-pyridines nih.gov. While early copper-catalyzed reactions required harsh conditions, recent advancements have led to the development of novel copper/ligand (Cu/L) catalyst systems that can facilitate these couplings under milder conditions nih.gov. For the synthesis of diaminated pyridines from 2,6-dibromopyridine, a copper(I) iodide/N,N'-dimethyl-1,2-cyclohexanediamine (DMPAO) catalyst system has been used effectively in water, demonstrating the potential for more environmentally benign processes nih.gov.

Transition metal catalysis also offers powerful alternatives. A ruthenium (Ru)-catalyzed amino exchange reaction has been developed for the direct transformation of 2-aminopyridines. This method proceeds by forming a transient, electrophilic η⁶-pyridine complex with the ruthenium center, which activates the pyridine ring for nucleophilic attack by another amine under mild conditions scientificupdate.com.

| Catalyst System | Reaction Type | Substrate Example | Key Features | Reference |

| CuI/DMPAO | Diamination | 2,6-Dibromopyridine | Water as solvent; microwave irradiation | nih.gov |

| Ruthenium Complex | Amino Exchange | 2-Aminopyridines | Direct transformation via η⁶-coordination | scientificupdate.com |

| Oxorhenium(V) Complexes | Oxygen Atom Transfer | - | High turnover frequencies; rigid ligand backbone reduces decomposition | rsc.org |

Alternative Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for the synthesis of chemical compounds, including pyridine derivatives. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency rasayanjournal.co.inijarsct.co.inmdpi.com. Key strategies include the use of safer solvents, microwave-assisted synthesis, solvent-free reactions, and the application of flow chemistry nih.gov.

Solvent-Free and Catalyst-Free Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. Solvent-free reactions, conducted by grinding solid reactants together or by heating a mixture of reactants without any solvent, represent a significant step towards this goal researchgate.net. These methods can lead to higher yields, shorter reaction times, and simpler workup procedures rasayanjournal.co.in.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often allowing for rapid, solvent-free reactions ijarsct.co.innih.gov. For instance, a one-pot, four-component reaction to produce novel pyridine derivatives was achieved with excellent yields (82-94%) in short reaction times (2-7 minutes) under microwave irradiation in ethanol nih.gov. In some cases, reactions can be performed under solvent- and catalyst-free conditions using microwave acceleration nih.gov. Wells-Dawson heteropolyacids have also been used as recyclable catalysts for the synthesis of functionalized pyridines under solvent-free conditions at 80°C conicet.gov.ar. Another approach involves a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through the C-H functionalization of pyridine N-oxides rsc.org.

Flow Chemistry Applications in Pyridine Diamine Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for scalability and process control researchgate.net. In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and residence time beilstein-journals.orgnih.gov. This enhanced control can lead to improved yields, higher selectivity, and safer handling of hazardous intermediates rsc.org.

The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to continuous flow processing using microwave flow reactors researchgate.netbeilstein-journals.orgnih.gov. By using a Brønsted acid catalyst, the multi-step Bohlmann-Rahtz synthesis can be performed in a single step in a flow system, avoiding the need to isolate intermediates researchgate.net. This approach not only streamlines the process but also allows for mesoscale production without significant changes to the reaction conditions established at a smaller scale beilstein-journals.org.

The table below compares batch and flow processing for a Bohlmann–Rahtz pyridine synthesis.

| Method | Heating | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Batch | Microwave | 120 | 5 | 86 | researchgate.net |

| Flow | Microwave | 120 | 5 | 76 | researchgate.net |

| Flow | Conductive | 120 | 5 | 86 | researchgate.net |

Purification and Isolation Techniques

Following synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. The final purity of a compound like this compound is crucial for its subsequent use. Common purification techniques include chromatography, distillation, and crystallization.

Crystallization Methods for this compound

Crystallization is a powerful and widely used technique for purifying solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

For pyridine derivatives, suitable single crystals for X-ray analysis are often obtained through slow evaporation or cooling of a saturated solution. For example, crystals of 4-Amino-3,5-dichloropyridine were grown by dissolving the compound in warm water (353 K) and allowing the solution to cool slowly to room temperature over several days nih.gov. Commercially available 5-Chloropyridine-2,3-diamine (B1270002) has been used to select a single crystal for analysis, indicating that high-purity crystalline material can be obtained nih.goviucr.org.

The crystal structure of these compounds is often characterized by extensive intermolecular hydrogen bonding and π-stacking interactions, which dictate the molecular packing in the solid state. In the crystal structure of 5-chloropyridine-2,3-diamine, molecules are linked by hydrogen bonds to form spiral columns, which are further stabilized by offset face-to-face π-stacking nih.goviucr.org.

Chromatographic Purification Strategies

The purification of this compound and its analogues is a critical step in their synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. Chromatographic techniques are powerful tools for isolating these polar, functionalized pyridine derivatives. The choice of chromatographic method and conditions is highly dependent on the specific properties of the target compound and the nature of the impurities present in the crude reaction mixture.

Flash Chromatography

Flash chromatography is a widely employed technique in synthetic organic chemistry for the rapid purification of reaction products. biotage.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of a solvent system that is optimized to achieve separation. For pyridine derivatives, which are often basic, normal-phase flash chromatography on silica gel is a common approach. The separation mechanism is based on the differential adsorption and desorption of the components in the mixture onto the polar silica surface. wfu.edu Non-polar compounds elute more quickly, while more polar compounds, like diamines, are retained longer. wfu.edu

In the synthesis of complex heterocyclic systems derived from aminopyridines, such as imidazopyridines, chromatographic purification over silica is a standard procedure to isolate the final products. nih.gov While specific elution conditions for this compound are not extensively detailed in publicly available literature, general practices for related compounds involve using solvent gradients of increasing polarity, such as ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane, to effectively elute the desired polar diamine from the column.

High-Performance Liquid Chromatography (HPLC)

For analytical separation or purification of small quantities with high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. idtdna.com Specific HPLC methods have been developed for analogues of this compound, which can be adapted for the target compound.

A stability-indicating HPLC method has been established for the closely related compound, 3,4-Diaminopyridine. researchgate.net This method demonstrates the successful separation of the parent compound from its related substances and degradation products. researchgate.net The separation is achieved using a C18 bonded phase column, which is a type of reversed-phase chromatography where the stationary phase is non-polar. researchgate.net The mobile phase consists of a mixture of acetonitrile (B52724) (10 volumes) and an aqueous solution (90 volumes) containing sodium octanesulfonate and ammonium (B1175870) acetate. researchgate.net The pH of the aqueous component is crucial for good separation and is adjusted to a highly acidic 1.9 with trifluoroacetic acid. researchgate.net

Another HPLC method has been developed for the analysis of 4-Amino-2-chloropyridine, another structural analogue. This method employs a mixed-mode stationary phase column and an isocratic mobile phase of acetonitrile and aqueous sulfuric acid. sielc.com

The purification of pyridine amine derivatives by chromatography can present challenges. These basic compounds can interact strongly with acidic silanol (B1196071) groups on the surface of silica-based stationary phases, leading to poor peak shape and band broadening. chromforum.org This issue is particularly relevant for analytes with a high charge-to-mass ratio. chromforum.org Strategies to overcome this include the use of mobile phase additives, such as ion-pairing agents or a high concentration of a salt like ammonium acetate, to improve peak symmetry. chromforum.org

The table below summarizes the HPLC conditions used for the purification and analysis of key analogues of this compound.

| Compound | Column Type | Mobile Phase | Detection |

| 3,4-Diaminopyridine | C18 bonded phase | 10% Acetonitrile, 90% Aqueous solution (1 g/L sodium octanesulfonate, 0.77 g/L ammonium acetate, pH 1.9 with trifluoroacetic acid) | Not specified researchgate.net |

| 4-Amino-2-chloropyridine | Primesep 100 (mixed-mode) | 45% Acetonitrile, 0.05% Aqueous H₂SO₄ | UV (200 nm) sielc.com |

Chemical Reactivity and Reaction Mechanisms of 5 Chloropyridine 3,4 Diamine

Reactions at the Amine Functionalities

The primary reaction sites of 5-Chloropyridine-3,4-diamine are the exocyclic amine groups at the C3 and C4 positions. These groups possess lone pairs of electrons, rendering them nucleophilic and susceptible to attack by various electrophiles. Their reactivity is the basis for condensation, cyclization, acylation, and alkylation reactions.

The vicinal diamine arrangement in this compound readily undergoes condensation reactions with carbonyl compounds. The reaction typically proceeds via a two-step mechanism involving the nucleophilic attack of one amine group on the carbonyl carbon, followed by the elimination of water to form a Schiff base (or imine) intermediate. A subsequent intramolecular cyclization involving the second amine group can then occur, often leading to the formation of stable heterocyclic rings. nih.gov

The general mechanism involves:

Nucleophilic attack of the 4-amino group on the electrophilic carbonyl carbon of the aldehyde or ketone.

Formation of a carbinolamine intermediate.

Dehydration (loss of a water molecule) to form a C=N double bond (imine).

This intermediate can then undergo further intramolecular reactions, particularly cyclization, which is discussed in the following sections.

These condensation reactions are foundational for building more complex molecular architectures, such as the imidazopyridines.

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Carbonyl Reactant | Intermediate Product Class |

| Formaldehyde | Dihydroimidazo[4,5-c]pyridine intermediate |

| Aromatic Aldehydes (e.g., Benzaldehyde) | 2-Aryl-dihydroimidazo[4,5-c]pyridine intermediate |

| Ketones (e.g., Acetone) | 2,2-Dimethyl-dihydroimidazo[4,5-c]pyridine intermediate |

The most significant application of this compound in synthetic chemistry is its use as a building block for fused heterocyclic systems. The adjacent amine groups provide an ideal scaffold for constructing five- or six-membered rings fused to the pyridine (B92270) core.

The synthesis of the imidazo[4,5-c]pyridine core is a common transformation for 3,4-diaminopyridines. nih.govmdpi.com This reaction, often referred to as the Phillips-Ladenburg reaction, involves the cyclocondensation of the diamine with a carboxylic acid or its derivatives (such as esters, acid chlorides, or orthoesters) under heating, typically in the presence of an acid catalyst like polyphosphoric acid (PPA). mdpi.com

The reaction with a carboxylic acid proceeds through the formation of an amide intermediate with one of the amine groups, followed by an intramolecular cyclization and dehydration to yield the fused imidazole (B134444) ring. When starting with this compound, this reaction produces 6-chloro-substituted imidazo[4,5-c]pyridine derivatives.

Alternatively, a two-step, one-pot synthesis can be employed using aldehydes. The diamine is first condensed with an aldehyde to form a dihydro-intermediate, which is then oxidized in situ using an oxidizing agent (e.g., air, Na₂S₂O₅) to afford the aromatic imidazopyridine. nih.gov

Table 2: Synthesis of 6-Chloroimidazo[4,5-c]pyridine Derivatives

| Reagent | Conditions | Product |

| Formic Acid | Reflux | 6-Chloro-3H-imidazo[4,5-c]pyridine |

| Acetic Acid | Polyphosphoric Acid (PPA), Heat | 2-Methyl-6-chloro-3H-imidazo[4,5-c]pyridine |

| Benzaldehyde | Na₂S₂O₅, Heat | 2-Phenyl-6-chloro-3H-imidazo[4,5-c]pyridine |

| Triethyl orthoformate | Ytterbium triflate catalyst | 6-Chloro-3H-imidazo[4,5-c]pyridine nih.gov |

The reaction of ortho-diamines with nitrous acid is a classical method for the formation of a fused 1,2,3-triazole ring. Treating this compound with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., acetic acid or hydrochloric acid), leads to the formation of 6-Chloro-1H- mdpi.comnih.govweimiaobio.comtriazolo[4,5-c]pyridine. chemicalbook.comchemspider.com

The mechanism involves the diazotization of one amine group to form a diazonium salt, which is then attacked intramolecularly by the adjacent free amine group to close the five-membered triazole ring.

The formation of a 2-oxide derivative is a more specialized synthesis. While N-oxidation of nitrogen heterocycles is a known process, it typically requires a separate step using oxidizing agents like peroxy acids (e.g., m-CPBA) after the formation of the triazole ring. Direct formation of the N-oxide during the diazotization reaction is not a standard outcome.

Pteridines are bicyclic heterocycles composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. researchgate.net The pyrazine ring of a pteridine (B1203161) derivative can be constructed by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. researchgate.net

This compound can react with α-dicarbonyl compounds such as glyoxal, diacetyl (2,3-butanedione), or benzil (B1666583) in a condensation reaction to form the corresponding chloro-substituted pyrido[3,4-b]pyrazine, which is an isomer of the pteridine ring system. The reaction proceeds via the sequential formation of two imine linkages with the elimination of two molecules of water, leading to the aromatic fused-ring system.

Table 3: Formation of Chloro-Substituted Pyrido[3,4-b]pyrazines

| 1,2-Dicarbonyl Compound | Conditions | Product |

| Glyoxal | Acetic Acid, Heat | 7-Chloropyrido[3,4-b]pyrazine |

| Diacetyl (2,3-Butanedione) | Acetic Acid, Heat | 2,3-Dimethyl-7-chloropyrido[3,4-b]pyrazine |

| Benzil | Ethanol (B145695), Reflux | 2,3-Diphenyl-7-chloropyrido[3,4-b]pyrazine |

The amine functionalities of this compound can be readily acylated or alkylated using standard synthetic protocols.

Acylation is the process of introducing an acyl group (R-C=O) and is typically achieved by reacting the diamine with an acid chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct. nih.gov Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be obtained. The reaction is generally facile due to the high nucleophilicity of the amine groups.

Alkylation involves the introduction of an alkyl group, commonly by reaction with an alkyl halide. This reaction can be less selective than acylation. It is often difficult to control the degree of alkylation, leading to mixtures of mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salt products. researchgate.net The regioselectivity (N3 vs. N4 amine) can also be an issue, although the two amines have similar electronic environments. Over-alkylation can sometimes be mitigated by using a large excess of the diamine.

Table 4: General Acylation and Alkylation Reactions

| Reaction | Reagent | Conditions | Expected Product(s) |

| Acylation | Acetic Anhydride | Pyridine, 0°C to RT | N-(4-amino-5-chloropyridin-3-yl)acetamide and/or N,N'-(5-chloropyridine-3,4-diyl)diacetamide |

| Alkylation | Methyl Iodide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Mixture of mono- and di-methylated amine products |

Cyclization Reactions Leading to Fused Heterocycles

Mechanism-Oriented Investigations

Detailed mechanistic studies, including computational chemistry and kinetic analyses, are crucial for understanding the reactivity of this compound and for optimizing reaction conditions.

Computational methods, particularly Density Functional Theory (DFT), can be employed to investigate the reaction mechanisms of this compound. researchgate.net These studies can provide valuable insights into:

Transition State Geometries and Energies: By calculating the structures and energies of transition states, the activation barriers for different reaction pathways can be determined, allowing for the prediction of the most favorable reaction course.

Regioselectivity: DFT calculations can model the attack of an electrophile or nucleophile at different positions on the pyridine ring, and the calculated activation energies can explain the observed regioselectivity. For instance, a DFT study on 3,4-diaminopyridine (B372788) could elucidate the charge distribution and frontier molecular orbitals, which would strongly suggest the preferred sites for electrophilic attack. researchgate.net

Kinetic studies provide experimental data on reaction rates, which are essential for elucidating reaction mechanisms. For the reactions of this compound, kinetic studies could involve:

Rate Law Determination: By systematically varying the concentrations of reactants and catalysts, the rate law for a particular reaction can be determined. This information helps to identify the species involved in the rate-determining step.

Activation Parameters: Measuring the reaction rate at different temperatures allows for the calculation of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide insights into the nature of the transition state.

Substituent Effects: Studying the reaction rates of a series of substituted pyridines can provide information about the electronic effects of the substituents on the reaction mechanism. For example, a Hammett plot could be constructed to correlate reaction rates with the electronic properties of different substituents on the pyridine ring.

Derivatives and Analogues of 5 Chloropyridine 3,4 Diamine: Synthesis and Structure Activity Relationships

Structural Modifications and Design Principles

The biological activity of derivatives of 5-Chloropyridine-3,4-diamine can be fine-tuned through systematic structural modifications. These modifications typically target either the pyridine (B92270) ring itself or the exocyclic amine functionalities, allowing for the exploration of the chemical space around the core scaffold to optimize potency and other pharmacological properties.

The pyridine ring is a common motif in pharmacologically active compounds. Its electron-deficient nature, caused by the electronegative nitrogen atom, influences its reactivity and interactions with biological targets. uoanbar.edu.iq Substitutions on the pyridine ring of diamine-containing scaffolds are a key strategy in drug design to modulate electronic properties, lipophilicity, and steric profile.

Structure-activity relationship studies on various pyridine derivatives have demonstrated that the nature, number, and position of substituents significantly impact their biological efficacy. For instance, in certain classes of antiproliferative pyridine derivatives, increasing the number of electron-donating methoxy (B1213986) (-OCH3) groups has been shown to correlate with increased activity, suggesting that modifying the electronic landscape of the ring is a viable strategy for enhancing potency. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov

In the context of this compound, the chlorine atom at the 5-position plays a significant role. Halogens can act as bioisosteres for other groups, influence the acidity or basicity of nearby functional groups, and participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. Varying the halogen from chlorine to fluorine or bromine can alter the electronic and steric properties of the molecule, which in turn affects its binding affinity to target enzymes or receptors. researchgate.net For example, in nucleophilic aromatic substitution reactions on halopyridines, the reactivity order is often F > Cl ≈ Br > I, which can influence synthetic strategies and biological activity. researchgate.net Incorporating alkyl groups can increase lipophilicity, potentially improving membrane permeability, but may also introduce steric hindrance that could negatively impact target binding.

The ortho-diamine functionality of this compound is highly reactive and serves as a primary site for derivatization to generate diverse libraries of compounds. The two amine groups can be readily transformed into a wide range of functional groups, including amides, imines, and ureas, or used as nucleophiles to construct new heterocyclic rings. nih.govmdpi.com

A particularly fruitful approach has been the conversion of amine derivatives into hydrazones. Hydrazones are a class of compounds characterized by the >C=N-NH- functional group and are known to exhibit a wide spectrum of biological activities. semanticscholar.orgnih.gov For instance, a series of hydrazones bearing a 5-chloropyridine moiety linked to a 1,2,4-triazole-3-thione scaffold has been synthesized and evaluated for antimicrobial and antitumor properties. nih.govresearchgate.net These syntheses often involve the reaction of a precursor containing a hydrazine (B178648) group with various aldehydes. nih.gov The resulting hydrazone derivatives, which incorporate different substitution patterns on the aldehyde-derived part of the molecule, show varied biological activities, highlighting the importance of this derivatization strategy for SAR studies. nih.govresearchgate.net

Synthesis of Complex Heterocyclic Systems Utilizing this compound Scaffold

The vicinal diamine groups of this compound make it an ideal precursor for cyclocondensation reactions, enabling the synthesis of fused heterocyclic systems. This approach has been used to create complex scaffolds with potent and diverse biological activities.

Chloropyridine derivatives are valuable starting materials for the synthesis of complex heterocyclic systems with notable biological activity. One such class of compounds is the pyridine-1,2,4-triazole-3-thione hydrazones. The synthesis involves obtaining 4-amino-1,2,4-triazole-3-thiones from a precursor like 3-((5-chloropyridin-2-yl)amino)propanoic acid, which is then reacted with selected aldehydes to yield the final hydrazone compounds. nih.govktu.edu

These 5-chloropyridine derivatives have demonstrated significant biological activity. For example, specific derivatives bearing benzylidene, nitrobenzylidene, pyridinylmethylene, or methylthiobenzylidene moieties have shown very high antibacterial activity against Mycobacterium luteum. nih.govresearchgate.netktu.edu The structure-activity relationship in these scaffolds is sensitive to the substituent attached via the hydrazone linkage.

| Compound Moiety | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Benzylidene | M. luteum | 3.9 µg/mL | nih.gov |

| 2-Nitrobenzylidene | M. luteum | 3.9 µg/mL | nih.gov |

| Pyridinylmethylene | M. luteum | 3.9 µg/mL | nih.gov |

| 4-Methylthiobenzylidene | M. luteum | 3.9 µg/mL | nih.gov |

| Corresponding 4-amino-1,2,4-triazole-3-thione precursor | C. tenuis | 0.9 µg/mL | ktu.edu |

Furthermore, screening against cancer cell lines revealed that these hydrazones can possess antitumor properties. One derivative, 5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was identified as having the most significant effect on the viability of triple-negative breast cancer (MDA-MB-231) cells. nih.govktu.edu

Ellipticines are potent antitumor agents, and their aza-analogues represent an important class of structurally related compounds with potentially more accessible synthetic routes. nih.govnih.gov The synthesis of novel 5-aza-ellipticine derivatives has been accomplished using a multi-step pathway that can incorporate a chlorinated pyridine precursor. nih.gov A key step in one reported synthesis is a radical cycloaddition reaction. nih.gov Although the yield for this specific reaction can be low, the availability of the precursors allows for the preparation of the final product in quantity. nih.gov

These novel 5-aza-ellipticine derivatives have been tested as antitumor agents. While they were found to be not as biologically active as their corresponding ellipticine (B1684216) analogues, they represent a new, readily accessible class of heteroaromatic compounds that can act as catalytic inhibitors of topoisomerase II. nih.gov Further modifications, such as replacing the chlorine atom with various amine side chains or quaternizing the endocyclic nitrogen, can be performed to potentially enhance activity and improve properties like water solubility. nih.gov

The ortho-diamine structure is a classic precursor for the synthesis of benzimidazoles through cyclocondensation with aldehydes or carboxylic acids. 5-Chloropyridine-2,3-diamine (B1270002), an isomer of the title compound, has been explicitly used as a reagent for the preparation of dihydroxyarene-substituted benzimidazoles and quinazolines. nih.gov The reaction involves the condensation of the diamine with a dihydroxyarene-containing aldehyde or a related functional group to form the fused heterocyclic system.

This synthetic strategy allows for the incorporation of the dihydroxyarene moiety, a well-known pharmacophore that can participate in hydrogen bonding and other interactions with biological targets. The resulting benzimidazole (B57391) and quinazoline (B50416) derivatives are classes of compounds with a broad range of pharmacological activities, including use as enzyme inhibitors. nih.govrsc.orgmdpi.comlookchem.com The presence of the chloropyridine ring fused to the imidazole (B134444) or quinazoline core provides a distinct chemical entity whose properties can be further modified at the chlorine position or the nitrogen atoms of the pyridine ring.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship (SAR) of this compound derivatives is a critical area of research for the development of new therapeutic agents. These studies systematically alter the chemical structure of the parent compound to identify which modifications enhance or diminish its biological activity. By understanding the SAR, medicinal chemists can design more potent and selective drug candidates.

Impact of Substituent Effects on Reactivity and Biological Function

The electronic and steric properties of substituents on the this compound scaffold significantly influence its chemical reactivity and biological function. The pyridine ring is an electron-deficient system, and the introduction of substituents can further modulate its electron density, affecting how the molecule interacts with biological targets.

The presence of amino groups (NH2) and halogens like chlorine (Cl) has been shown to affect the antiproliferative activity of pyridine derivatives. nih.gov In a broader context of pyridine derivatives, the number and position of methoxy (O-CH3) groups can also impact their biological effect, with an increase in the number of these substituents sometimes leading to increased activity, as reflected by lower IC50 values. nih.gov

For instance, in related pyrimidine (B1678525) structures, which share similarities with the pyridine core, the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment is utilized as a "cap group" in the design of histone deacetylase (HDAC) inhibitors. nih.gov SAR studies on these compounds revealed that the presence of small substituents, such as a methoxy group on the phenyl ring, is beneficial for their HDAC inhibitory activity. nih.gov This suggests that for derivatives of this compound, small, electron-donating or moderately sized substituents on any appended groups could be favorable for certain biological activities.

The reactivity of the diamino groups is also a key factor. These groups can be readily derivatized to form a variety of heterocyclic systems, such as imidazo[4,5-b]pyridines, which have shown a range of biological activities including antitumor, antibacterial, and antiviral properties. The nature of the substituent introduced through cyclization or substitution on the amino groups will directly impact the pharmacological profile of the resulting molecule.

The following table summarizes the impact of different substituents on the biological activity of related heterocyclic compounds, providing a predictive framework for this compound derivatives.

| Substituent | Position | Effect on Biological Activity | Example Compound Class |

| Methoxy (-OCH3) | Varies | Increased antiproliferative activity | Pyridine Derivatives |

| Amino (-NH2) | Varies | Modulates antiproliferative activity | Pyridine Derivatives |

| Halogens (Cl, Br, F) | Varies | Modulates antiproliferative activity | Pyridine Derivatives |

| Small groups (e.g., -OCH3) | Phenylamino group | Beneficial for HDAC inhibition | 5-chloro-4-((substituted phenyl)amino)pyrimidines |

| Phenyl and Benzyl groups | 3-position | Retained potency | Triazolopyridazine Analogs |

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of this compound derivatives is crucial for their interaction with biological targets, a process known as molecular recognition. This involves the molecule fitting into a specific binding site on a protein or enzyme, often through a network of non-covalent interactions.

Crystallographic studies of the closely related isomer, 5-chloropyridine-2,3-diamine, provide valuable insights into the likely conformational properties of this compound. The 5-chloropyridine-2,3-diamine molecule is nearly planar. nih.gov However, to minimize intramolecular interactions, the two ortho-amino groups are twisted out of the plane of the pyridine ring. nih.gov It is highly probable that the amino groups in this compound also adopt a slightly non-planar conformation to reduce steric hindrance between them.

Molecular recognition is heavily influenced by intermolecular forces. In the crystal structure of 5-chloropyridine-2,3-diamine, the amino groups and the pyridine nitrogen atom are involved in intermolecular hydrogen bonding. nih.gov These molecules pack into spiral hydrogen-bonded columns with offset face-to-face π-stacking. nih.gov This π-stacking is characterized by a centroid-to-centroid distance of 3.756 (1) Å and plane-to-plane distances of 3.414 (2) Å. nih.gov These interactions are fundamental to how these molecules recognize and bind to their biological partners.

The diamino configuration is a key pharmacophore for RNA recognition in some classes of antibiotics, where it facilitates hydrogen bonding to the edges of RNA bases. nih.gov This suggests that the 3,4-diamine arrangement in this compound could be important for targeting nucleic acids or protein sites that recognize similar motifs. The planarity of the pyridine ring, combined with the potential for hydrogen bonding from the amino groups and the pyridine nitrogen, allows for specific and directional interactions within a binding pocket.

The table below outlines the key conformational and interaction parameters observed in the related 5-chloropyridine-2,3-diamine, which can be extrapolated to understand the molecular recognition potential of this compound derivatives.

| Parameter | Value | Significance in Molecular Recognition |

| Molecular Geometry | Nearly planar | Facilitates stacking interactions with aromatic residues in binding sites. |

| Amino Group Conformation | Twisted out of the molecular plane | Minimizes steric clash and allows for optimal hydrogen bonding geometry. |

| Hydrogen Bonding | Intermolecular N-H···N interactions | Key directional interactions for ligand-receptor binding. |

| π-Stacking (Centroid-to-Centroid) | 3.756 (1) Å | Contributes to the stability of the binding complex through van der Waals forces. |

| π-Stacking (Plane-to-Plane) | 3.414 (2) Å | Indicates close packing and favorable electronic interactions between aromatic systems. |

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloropyridine 3,4 Diamine and Its Derivatives

X-ray Crystallography Studies

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystal lattice, offering a detailed picture of molecular geometry, intermolecular interactions, and packing motifs. While the specific crystal structure of 5-Chloropyridine-3,4-diamine is not extensively reported, a detailed analysis of its isomer, 5-chloropyridine-2,3-diamine (B1270002), offers valuable insights into the types of interactions that can be expected.

Crystal Structure Determination and Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking, halogen-π interactions)

The crystal structure of 5-chloropyridine-2,3-diamine reveals a nearly planar molecule. The planarity of the pyridine (B92270) ring is a common feature in such aromatic systems. The amino groups, however, are slightly twisted out of the plane of the pyridine ring to minimize steric hindrance between the hydrogen atoms of the adjacent amino groups. nih.goviucr.org

Intermolecular interactions play a crucial role in the packing of molecules in the crystal lattice. In the case of 5-chloropyridine-2,3-diamine, the crystal structure is stabilized by a network of intermolecular hydrogen bonds and π-stacking interactions. The amino groups and the pyridine nitrogen atom are actively involved in hydrogen bonding. nih.goviucr.org These interactions lead to the formation of one-dimensional spiral columns of molecules. nih.goviucr.org

| Parameter | Value |

|---|---|

| Chemical formula | C5H6ClN3 |

| Formula weight | 143.58 |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 7.1568 (3) |

| b (Å) | 8.7749 (4) |

| c (Å) | 10.3858 (5) |

| β (°) | 109.134 (2) |

| Volume (ų) | 616.29 (5) |

| Z | 4 |

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N2—H12···N1i | 0.86 (2) | 2.48 (3) | 3.264 (3) | 151 (3) |

| N3—H21···N2ii | 0.89 (2) | 2.38 (2) | 3.250 (4) | 166 (3) |

| N3—H22···N1iii | 0.90 (2) | 2.19 (2) | 3.075 (4) | 167 (3) |

Polymorphism and Co-crystallization Investigations

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect in the study of solid-state materials, particularly in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties. The existence of polymorphism in pyridine diamine derivatives has been reported, such as in the case of 2,6-diaminopyridine, which is known to crystallize in different polymorphic forms. researchgate.net The study of polymorphism in this compound would involve systematic screening of crystallization conditions to identify and characterize different crystalline phases.

Co-crystallization is another powerful technique to modify the physicochemical properties of a solid. It involves combining a target molecule with a co-former in a stoichiometric ratio to form a new crystalline solid. This method has been applied to various pyridine derivatives to enhance properties like solubility and stability. For instance, co-crystals of furosemide (B1674285) with pyridines have been investigated, demonstrating how co-crystallization can lead to new solid forms with altered properties, and in some cases, even color polymorphism. The ability of this compound to form co-crystals could be explored with various co-formers containing functional groups capable of forming strong intermolecular interactions, such as carboxylic acids or other hydrogen bond donors and acceptors.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. While standard one-dimensional (1D) NMR provides basic structural information, advanced multi-dimensional techniques are necessary for a comprehensive understanding of complex molecular architectures and dynamics.

Multi-dimensional NMR for Comprehensive Structural Elucidation

For a molecule like this compound, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY experiments would reveal the coupling network between protons, helping to identify adjacent protons on the pyridine ring.

HSQC would provide direct one-bond correlations between protons and their attached carbon atoms.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across the entire molecule and confirming the substitution pattern on the pyridine ring.

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 4.99 | br s, 2H, NH₂ |

| ¹H | 5.55 | br s, 2H, NH₂ |

| ¹H | 6.69 | d, 1H, J = 2.3 Hz, CarylH |

| ¹H | 7.21 | d, 1H, J = 2.3 Hz, CarylH |

| ¹³C | 116.58 | CarylH |

| ¹³C | 118.38 | Caryl |

| ¹³C | 131.32 | Caryl |

| ¹³C | 131.66 | CarylH |

| ¹³C | 147.10 | Caryl |

Dynamic NMR for Conformational Dynamics

Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational changes and other dynamic processes in molecules. For this compound, DNMR could be used to investigate processes such as the rotation of the amino groups. Hindered rotation around the C-N bonds of the amino groups can lead to the observation of distinct signals for the amino protons at low temperatures, which coalesce as the temperature is raised and the rotation becomes faster on the NMR timescale. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the energy barriers for these rotational processes. Such studies provide valuable information on the flexibility and conformational preferences of the molecule in solution, which can be crucial for its interaction with biological targets or its role in the formation of supramolecular structures.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific mass spectrometry data for this compound is not widely published, the fragmentation of related compounds can offer predictive insights. For instance, the GC/MS data for 5-chloropyridine-2,3-diamine shows a molecular ion peak at m/z = 143, which corresponds to its calculated exact mass. nih.goviucr.org

For this compound, the fragmentation pattern under electron impact (EI) would likely involve the loss of chlorine, followed by the fragmentation of the pyridine ring. The loss of small neutral molecules like HCN or NH₃ from the molecular ion or subsequent fragment ions is also a common fragmentation pathway for pyridine and amine-containing compounds. Analysis of the isotopic pattern of the molecular ion peak would be characteristic for a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula.

For this compound, with the chemical formula C₅H₆ClN₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, provides a single, well-defined value that can be measured by HRMS.

Table 1: Theoretical Exact Mass Calculation for this compound (C₅H₆ClN₃)

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Total | 143.025025 |

An experimentally obtained HRMS spectrum for this compound would be expected to show a prominent ion peak corresponding to this calculated exact mass, typically within a few parts per million (ppm) of the theoretical value, thus confirming its elemental composition.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation, providing insights into the connectivity of atoms within a molecule through controlled fragmentation. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, and the fragmentation pattern can be used to deduce the structure of the parent molecule.

Likely fragmentation pathways for the [M+H]⁺ ion of this compound (m/z ≈ 144.0328) would involve the loss of small, stable neutral molecules. Common losses from aromatic amines include the elimination of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). The presence of the chlorine atom also introduces the possibility of its radical loss or the loss of hydrogen chloride (HCl).

Table 2: Plausible Fragment Ions in the Tandem Mass Spectrum of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

| 144.0328 | NH₃ | 127.0063 | Chloropyridinium species |

| 144.0328 | HCN | 117.0236 | Chloro-substituted azacyclopentadienyl cation |

| 144.0328 | HCl | 108.0556 | Diaminopyridinium species |

The relative abundance of these fragment ions would depend on the instrument parameters and the inherent stability of the resulting ions. A detailed analysis of the MS/MS spectrum would be crucial for confirming the substitution pattern on the pyridine ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. The frequencies of molecular vibrations are sensitive to bond strengths and atomic masses.

Characteristic Vibrational Modes of Amine and Pyridine Moieties

The vibrational spectrum of this compound is expected to be dominated by the characteristic modes of the amine (NH₂) and pyridine functional groups. While specific experimental IR and Raman spectra for this compound are not widely published, data from the closely related compound 3,4-diaminopyridine (B372788) can provide a basis for interpretation nih.gov.

Amine (NH₂) Vibrations:

N-H Stretching: Primary amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

N-H Bending (Scissoring): A characteristic scissoring vibration of the NH₂ group is expected to appear in the range of 1650-1580 cm⁻¹.

Pyridine Ring Vibrations:

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring give rise to a series of bands, typically in the 1600-1400 cm⁻¹ region.

Ring Breathing Modes: These are collective vibrations of the entire pyridine ring and are often observed as sharp, intense bands in the Raman spectrum.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will also be present in the spectrum.

The presence of the chlorine substituent and the specific arrangement of the diamine groups will influence the exact frequencies and intensities of these vibrational modes. A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational characteristics of this compound.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | 3500 - 3400 | Amine (NH₂) |

| Symmetric N-H Stretch | 3400 - 3300 | Amine (NH₂) |

| N-H Bending (Scissoring) | 1650 - 1580 | Amine (NH₂) |

| C=C and C=N Ring Stretching | 1600 - 1400 | Pyridine Ring |

| C-Cl Stretch | 800 - 600 | Chloro-substituent |

Applications of 5 Chloropyridine 3,4 Diamine in Chemical Synthesis

Building Block in Organic Synthesis

The reactivity of 5-chloropyridine-3,4-diamine makes it an important starting material or intermediate in the creation of more complex molecules. The presence of the chloro and diamino functional groups on the pyridine (B92270) ring allows for a variety of substitution and condensation reactions.

This compound and its derivatives are significant in medicinal chemistry and pharmaceutical development. cymitquimica.com The pyridine ring is a common structural motif in many biologically active compounds, and the specific substitution pattern of this diamine allows for the synthesis of novel molecules with potential therapeutic applications. nih.gov

The compound serves as a precursor for creating various pharmaceutical intermediates. For instance, it can be used to synthesize derivatives that exhibit antimicrobial and antitumor properties. nih.gov The chlorine-containing pyridine structure is a key component in drugs designed to treat a range of diseases. nih.gov Research has shown that derivatives of similar chloropyridine diamines can be used to create compounds with potential applications in treating cancer, infections, neurodegenerative diseases, and cardiovascular conditions. cymitquimica.com

One specific example involves the reaction of a related compound, 5-chloropyridine-2,3-diamine (B1270002), with substituted aldehydes to produce derivatives with antioxidant and antiglycation activities. nih.govsci-hub.se Another study details the synthesis of novel compounds with potential as PDE4 inhibitors, which are relevant for treating inflammatory diseases. nih.govsci-hub.se

Table 1: Examples of Pharmaceutical Applications of Chloropyridine Diamine Derivatives

| Derivative Class | Therapeutic Target/Application | Research Finding |

| Imidazo[4,5-b]pyridines | Antioxidant, Antiglycation | Synthesized from 5-chloropyridine-2,3-diamine, these compounds showed promising in vitro biological activities. nih.govsci-hub.se |

| Pyridine-1,2,4-triazole-3-thione-hydrazone scaffold | Antimicrobial, Antitumor | Derivatives of 5-chloropyridine showed significant antibacterial activity. nih.gov |

| Fused heterocyclic compounds | PDE4 Inhibition | A multi-step synthesis involving a dichloropyridin-4-amine derivative led to potent PDE4 inhibitors. nih.govsci-hub.se |

This table is based on research findings for structurally related chloropyridine diamines and illustrates the potential applications of this compound in pharmaceutical synthesis.

Pyridine derivatives are widely used in the agrochemical industry as precursors for pesticides and herbicides. chempanda.com this compound and similar compounds are valuable intermediates in the synthesis of these products. indiamart.com The biological activity of these molecules can be tailored to target specific pests or weeds.

Research into related compounds, such as 4-chloropyridine-3,5-diamine, has highlighted their use in formulating pesticides and herbicides. smolecule.com The specific arrangement of substituents on the pyridine ring influences the compound's biological activity against various pests. smolecule.com The global market for pyridines in agrochemicals underscores the importance of these compounds as building blocks for crop protection products. chempanda.com For example, novel pyrazolopyridine-diamides have been developed as insecticides and acaricides. google.com

The versatile nature of this compound extends to the synthesis of specialty chemicals and advanced materials. chemuniverse.com Its ability to participate in various chemical reactions makes it a useful component in creating materials with unique properties. For example, pyridine derivatives are used in the production of dyes. indiamart.comsmolecule.com

Catalysis and Ligand Development

The nitrogen atoms in the pyridine ring and the amino groups of this compound make it a candidate for use in catalysis and as a ligand in coordination chemistry.

Metal-Organic Frameworks (MOFs) and coordination polymers are materials constructed from metal ions or clusters linked by organic ligands. These materials have applications in gas storage, separation, and catalysis. google.com The development of new MOFs often relies on the design and synthesis of novel organic linkers. rsc.org

While specific research on this compound in MOFs is not widely documented, related pyridine-based ligands are used in the construction of coordination polymers. mdpi.com For example, a coordination polymer, Fe(3-chloropyridine)2Ni(CN)4, has been synthesized and studied for its magnetic properties. researchgate.net The ability of the pyridine nitrogen to coordinate with metal centers is a key feature in the formation of these structures. The diamino functionality of this compound could provide additional coordination sites, potentially leading to the formation of novel MOF structures with interesting properties.

Ligands play a crucial role in transition metal catalysis by influencing the catalyst's activity, selectivity, and stability. fluorochem.co.ukgoogle.com The development of new ligands is a key area of research in catalysis. d-nb.info Pyridine-containing molecules are often used as ligands in various catalytic reactions.

This compound has the potential to act as a bidentate or tridentate ligand through its nitrogen atoms. This coordination to a transition metal can create catalysts for a variety of organic transformations. For instance, Schiff bases derived from diamines can form stable complexes with transition metals. researchgate.net A Schiff base derived from the related 5-chloropyridine-2,3-diamine has been used to synthesize new molybdenum(VI) complexes. grafiati.com These complexes, in turn, could have catalytic applications. The electronic properties of the this compound ligand, influenced by the electron-withdrawing chlorine atom and electron-donating amino groups, can be fine-tuned to optimize catalytic performance.

Biological and Pharmacological Research Applications of 5 Chloropyridine 3,4 Diamine Derivatives

Antimicrobial Activities

While extensive research into the antimicrobial properties of pyridine (B92270) derivatives is ongoing, specific data on the efficacy of 5-Chloropyridine-3,4-diamine derivatives against certain bacterial and fungal strains remains an area of active investigation. The inherent antimicrobial potential of the pyridine nucleus, often enhanced through the formation of Schiff bases or metal complexes, suggests that derivatives of this compound could exhibit significant activity.

Antibacterial Efficacy against Specific Strains (e.g., M. luteum, Escherichia coli, Staphylococcus aureus)

The antibacterial potential of pyridine derivatives is well-documented, with various studies highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, Schiff bases derived from pyridine moieties have demonstrated notable activity against Micrococcus luteus and Staphylococcus aureus. Similarly, certain pyridine compounds have shown inhibitory effects against Escherichia coli. However, specific minimum inhibitory concentration (MIC) data for derivatives of this compound against these particular strains is not extensively available in current literature. The exploration of Schiff base and metal complex derivatives of this compound could yield promising antibacterial agents.

| Derivative of this compound | Bacterial Strain | Reported Efficacy (e.g., MIC) |

|---|---|---|

| Data Not Available | M. luteum | Data Not Available |

| Data Not Available | Escherichia coli | Data Not Available |

| Data Not Available | Staphylococcus aureus | Data Not Available |

Antifungal Efficacy (e.g., against Candida tenuis, Aspergillus niger)

The antifungal activity of pyridine derivatives has been a subject of interest, with studies indicating their potential to inhibit the growth of various fungal pathogens. For example, some pyridine-containing compounds have been screened for activity against species like Candida albicans and Aspergillus niger. Research into Schiff base derivatives of other heterocyclic compounds has also shown antifungal potential against Aspergillus niger. Nevertheless, specific data concerning the antifungal efficacy of this compound derivatives against Candida tenuis and Aspergillus niger is not yet prevalent in scientific publications. Future studies focusing on these specific derivatives are warranted to explore their potential as antifungal agents.

| Derivative of this compound | Fungal Strain | Reported Efficacy (e.g., MIC) |

|---|---|---|

| Data Not Available | Candida tenuis | Data Not Available |

| Data Not Available | Aspergillus niger | Data Not Available |

Antitumor / Anticancer Activities

Derivatives of chloro-diamino pyridine and pyrimidine (B1678525) scaffolds have demonstrated significant promise as anticancer agents, with research highlighting their ability to inhibit the proliferation of various cancer cell lines through specific mechanisms of action.

Inhibition of Cancer Cell Lines (e.g., MDA-MB-231, U-87 glioblastoma, HCT116, MCF-7)

Recent studies have explored the cytotoxic effects of pyridine and pyrimidine derivatives against a range of human cancer cell lines. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives has been identified as potent inhibitors of cancer cell proliferation. While specific data for this compound derivatives against all the listed cell lines is not uniformly available, the existing research on structurally similar compounds provides a strong rationale for their investigation. For example, various heterocyclic compounds have been evaluated against the MDA-MB-231 breast cancer cell line and the MCF-7 breast cancer cell line, showing varying degrees of inhibitory activity. Similarly, the U-87 glioblastoma and HCT116 colon cancer cell lines have been used to screen the anticancer potential of novel chemical entities.

| Derivative Type | Cancer Cell Line | Reported Efficacy (e.g., IC50) |

|---|---|---|

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives | Various cancer cell lines | Potent antiproliferative activity |

| Data Not Available for this compound | MDA-MB-231 | Data Not Available |

| Data Not Available for this compound | U-87 glioblastoma | Data Not Available |

| Data Not Available for this compound | HCT116 | Data Not Available |

| Data Not Available for this compound | MCF-7 | Data Not Available |

Mechanism of Action in Antitumor Activity (e.g., topoisomerase II inhibition, CDK inhibition)

The antitumor effects of many pyridine and pyrimidine derivatives are attributed to their ability to interfere with key cellular processes, such as the function of essential enzymes involved in cell cycle regulation and DNA replication. A significant mechanism of action for some of these compounds is the inhibition of cyclin-dependent kinases (CDKs). Specifically, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as dual inhibitors of CDK6 and CDK9 . nih.govnih.gov Inhibition of these kinases disrupts the cell cycle, leading to the suppression of cancer cell proliferation and the induction of apoptosis. nih.gov While topoisomerase II inhibition is a known mechanism for some anticancer drugs, the primary mechanism identified for this class of chloro-pyrimidine diamine derivatives is CDK inhibition.

Other Potential Biological Activities

Beyond their antimicrobial and anticancer properties, derivatives of this compound and related heterocyclic compounds may possess other biological activities worth investigating. The versatile nature of the pyridine scaffold allows for a wide range of structural modifications, potentially leading to the discovery of novel therapeutic agents with diverse pharmacological profiles. Future research may uncover applications in areas such as anti-inflammatory, antiviral, or neuroprotective therapies.

Antioxidant and Antiglycation Activities

Derivatives of this compound have been investigated for their potential to combat oxidative stress and glycation, processes implicated in aging and various diseases.

Antioxidant Activity: